(S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate
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Overview
Description
(S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate is an organic compound with the molecular formula C9H15ClO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate typically involves the reaction of 5-chloro-2-isopropylpent-4-enoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-chloro-2-isopropylpent-4-enoic acid or corresponding ketones.
Reduction: Formation of 5-chloro-2-isopropylpent-4-enol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The chlorine atom and the isopropyl group contribute to the compound’s reactivity and specificity in these interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2-isopropylpentanoate: Similar structure but lacks the double bond.
Ethyl 5-chloro-2-isopropylpent-4-enoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 5-bromo-2-isopropylpent-4-enoate: Similar structure but with a bromine atom instead of chlorine .
Uniqueness
(S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate is unique due to its specific stereochemistry and the presence of both a chlorine atom and a double bond.
Properties
IUPAC Name |
methyl 5-chloro-2-propan-2-ylpent-4-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c1-7(2)8(5-4-6-10)9(11)12-3/h4,6-8H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFJTVFRXXWPLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC=CCl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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